5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde
Description
5-Chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde (molecular formula: C₁₀H₅ClF₃NO₂) is a halogenated indole derivative featuring a trifluoromethoxy (-OCF₃) group at position 7, a chloro (-Cl) substituent at position 5, and a carbaldehyde (-CHO) functional group at position 2. Its structural uniqueness arises from the combination of electron-withdrawing groups (Cl, OCF₃) and the reactive aldehyde moiety, which may confer distinct physicochemical and biological properties. Key structural parameters include:
Properties
CAS No. |
2825011-04-7 |
|---|---|
Molecular Formula |
C10H5ClF3NO2 |
Molecular Weight |
263.60 g/mol |
IUPAC Name |
5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H5ClF3NO2/c11-6-1-7-5(4-16)3-15-9(7)8(2-6)17-10(12,13)14/h1-4,15H |
InChI Key |
FAQQHPBHKQAMAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C=O)OC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde typically involves multiple steps:
Starting Material Preparation: The synthesis often begins with the preparation of a suitable indole derivative. For instance, 5-chloroindole can be used as a starting material.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethoxybenzene.
Formylation: The formylation at the 3rd position can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 5th position can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carboxylic acid.
Reduction: 5-chloro-7-(trifluoromethoxy)-1H-indole-3-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Structural Information
The compound's structural information includes :
- Molecular Formula:
- SMILES: C1=C(C=C(C2=C1C(=CN2)C=O)OC(F)(F)F)Cl
- InChI: InChI=1S/C10H5ClF3NO2/c11-6-1-7-5(4-16)3-15-9(7)8(2-6)17-10(12,13)14/h1-4,15H
- InChIKey: FAQQHPBHKQAMAJ-UHFFFAOYSA-N
Predicted Collision Cross Section
The predicted collision cross sections for different adducts of this compound are listed in the table below :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 264.00338 | 151.2 |
| $$M+Na]+ | 285.98532 | 161.6 |
| $$M+NH4]+ | 281.02992 | 156.6 |
| $$M+K]+ | 301.95926 | 157.8 |
| $$M-H]- | 261.98882 | 147.2 |
| $$M+Na-2H]- | 283.97077 | 154.6 |
| $$M]+ | 262.99555 | 151.5 |
| $$M]- | 262.99665 | 151.5 |
Potential Applications
While specific applications for this compound are not detailed in the provided search results, the broader applications of indole-3-carbaldehyde derivatives and related compounds suggest potential uses .
-
Pharmaceutical Research:
- Antimicrobial Agents: Chlorine-containing heterocyclic compounds have demonstrated antimicrobial activity . The presence of a chlorine atom can enhance the antibacterial properties of a compound .
- Drug-Induced Liver Injury (DILI) Treatment: Indole-3-carboxaldehyde (I3A) has shown promise in alleviating acetaminophen-induced liver injury by modulating hepatotoxicity . It can potentially be used as a therapeutic agent for DILI .
- Anti-inflammatory and Neuroprotective Actions: Certain 2-CF3-indoles exhibit anti-inflammatory and neuroprotective effects .
- Antifungal Properties: Some 2-CF3-indole derivatives have demonstrated antifungal properties .
-
Agrochemicals:
- Due to the presence of chlorine and trifluoromethoxy groups, the compound may have applications in the synthesis of agrochemicals, such as pesticides or herbicides.
- Material Science:
Synthesis of Indole-3-carbaldehyde Derivatives
The synthesis of 6-Fluoro-1H-indole-3-carbaldehyde involves the following steps :
- Phosphoryl trichloride (1.72 mL) was mixed with DMF (8.60 mL) by dropwise addition with cooling in an ice bath .
- 6-fluoroindole (1.00 g, 7.4 mmol) was dissolved in DMF (10 mL) and added to the previously prepared DMF-phosphoryl trichloride mixture .
- The mixture was stirred for 3 h, and 4M potassium hydroxide (18.50 mL) was added .
- It was stirred at reflux for 2 h. Upon completion (TLC analysis), the reaction mixture was cooled, and a saturated solution of sodium bicarbonate (20 mL) was added .
- The solution was extracted three times with ethyl acetate. The separated organic fraction was concentrated under reduced pressure to yield the product as a white solid (1 g, 83%) .
The formylation reaction of 2-CF 3-indole with POCl3-DMF afforded 3-formyl-2-CF 3-indole in 53% yield .
Limitations
Mechanism of Action
The mechanism of action of 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde would depend on its specific application. Generally, indole derivatives can interact with a variety of molecular targets, including enzymes, receptors, and nucleic acids. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
To contextualize 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde, its structural and functional attributes are compared to related indole-based compounds (Table 1).
Table 1: Structural and Functional Comparison of Selected Indole Derivatives
Key Comparative Insights
Substituent Effects on Reactivity :
- The trifluoromethoxy group in the target compound provides superior electron-withdrawing effects compared to methoxy (-OCH₃) or methyl (-CH₃) groups in analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid. This enhances resistance to oxidative degradation but may reduce nucleophilic aromatic substitution reactivity .
- The aldehyde group at position 3 distinguishes the target compound from carboxylic acid or carbohydrazide derivatives, enabling Schiff base formation or click chemistry modifications .
Molecular Size: The CCS values (151–162 Ų) suggest a compact structure relative to bulkier indole-carbohydrazides or dioxolane-fused derivatives, which may influence diffusion rates in biological systems .
Synthetic Utility :
- Unlike 7-chloro-3-methyl-1H-indole-2-carboxylic acid (used primarily as an intermediate), the aldehyde group in the target compound offers versatile reactivity for generating libraries of indole-based Schiff bases or hydrazones .
- The absence of fused rings (cf. dioxolane derivatives) simplifies synthetic modification but reduces π-conjugation, limiting applications in materials science .
Biological Activity
5-Chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive indole core with chloro and trifluoromethoxy substituents. These functional groups significantly influence its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical biochemical pathways.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular responses.
- Gene Expression : The compound has been shown to affect gene expression profiles, contributing to its biological effects .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. For example, it has shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 20 µM .
- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, including multidrug-resistant organisms. In vitro tests have shown that it possesses minimum inhibitory concentrations (MIC) below 100 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae .
Research Findings and Case Studies
A summary of notable studies involving this compound is presented in the following table:
| Study Reference | Biological Activity | Test System | IC50/MIC Values |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 15 µM | |
| Antimicrobial | S. aureus | MIC < 50 µg/mL | |
| Apoptosis Induction | A549 | 12 µM |
Potential Applications
Given its promising biological activities, this compound holds potential in various fields:
- Pharmaceutical Development : Its anticancer and antimicrobial properties make it a candidate for drug development targeting resistant strains and cancer cells.
- Chemical Research : As a versatile building block in organic synthesis, it can facilitate the creation of more complex molecules with tailored biological activities .
Q & A
Q. What are the standard synthetic routes for 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde, and how are reaction conditions optimized?
The synthesis typically involves halogenation and formylation steps. A common strategy includes:
- Halogenation : Starting with a substituted indole precursor, chlorination at the 5-position can be achieved using reagents like N-chlorosuccinimide (NCS) in acetic acid .
- Trifluoromethoxy introduction : Electrophilic substitution or cross-coupling reactions (e.g., Ullmann coupling) may introduce the trifluoromethoxy group at position 7 .
- Formylation : The aldehyde group at position 3 is introduced via Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under anhydrous conditions .
Optimization involves adjusting solvents (e.g., dichloromethane for inert conditions), temperature (0–25°C for controlled reactivity), and stoichiometry (1.2–1.5 equivalents of formylating agents). Yields are monitored via TLC and HPLC .
Q. How is the molecular structure of this compound characterized experimentally?
Key methods include:
- X-ray crystallography : Using programs like SHELXL or ORTEP-III to resolve the crystal structure. Heavy atoms (Cl, F) enhance diffraction but may require high-resolution data (d-spacing < 1.0 Å) to mitigate twinning .
- Mass spectrometry : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 151.2 Ų) aid in confirming molecular weight and fragmentation patterns .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
Advanced Research Questions
Q. What strategies are employed to functionalize the aldehyde group for targeted biological applications?
The aldehyde moiety serves as a reactive handle for:
- Schiff base formation : Condensation with amines (e.g., 2,4-dimethoxybenzylamine) using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloroethane .
- Nucleophilic addition : Grignard reagents or organozinc species can form secondary alcohols, useful in prodrug design.
Mechanistic studies (DFT calculations) predict electronic effects of the trifluoromethoxy group on aldehyde reactivity, with Hammett constants (σₚ) guiding substituent selection .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Using software like MOE , the compound’s electrostatic potential (derived from SMILES:
C1=C(C=C(C2=C1C(=CN2)C=O)OC(F)(F)F)Cl) is docked into enzyme active sites (e.g., 1-deoxy-D-xylulose-5-phosphate synthase). - Hydrogen-bonding analysis : Graph-set notation (e.g., Etter’s rules ) identifies preferred interaction motifs, such as C=O⋯H-N bonds in inhibitor complexes .
Q. What challenges arise in crystallographic refinement due to heavy atoms (Cl, F), and how are they addressed?
- Data quality : High-resolution data (≤ 0.8 Å) are critical to resolve Cl/F electron density overlaps. SHELXL’s twin refinement tools handle pseudo-merohedral twinning .
- Thermal motion : Anisotropic displacement parameters (ADPs) for Cl/F atoms are refined with restraints to avoid over-parameterization .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?
Q. What regioselectivity challenges occur during halogenation, and how are directing groups utilized?
The trifluoromethoxy group at position 7 acts as a meta-director, favoring electrophilic attack at position 5. Computational studies (NBO analysis) show its electron-withdrawing nature increases activation energy for competing sites. Directed ortho-metalation (DoM) with LDA can override inherent selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
